molecular formula C7H9ClN2O3 B12898506 5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate CAS No. 83014-79-3

5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12898506
CAS No.: 83014-79-3
M. Wt: 204.61 g/mol
InChI Key: MCABXMXUZTWOLH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 5 and a dimethylcarbamate moiety at position 2. Oxazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

CAS No.

83014-79-3

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

[5-(chloromethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C7H9ClN2O3/c1-10(2)7(11)12-6-3-5(4-8)13-9-6/h3H,4H2,1-2H3

InChI Key

MCABXMXUZTWOLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOC(=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate can be achieved through a one-pot synthesis method. This involves the reaction of aldoximes with 2,3-dichloro-1-propene, which serves both as a solvent and reagent . The reaction is effective for oximes of both aromatic and aliphatic aldehydes. The excess 2,3-dichloro-1-propene is recovered after the reaction, making the process efficient and cost-effective .

Industrial Production Methods: In industrial settings, the production of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including substitution reactions. The isoxazole ring is known for its reactivity with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include hydroxylamine, 2,3-dichloro-1-propene, and various nucleophiles. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .

Major Products: The major products formed from the reactions of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate depend on the specific nucleophiles used. For example, the reaction with hydroxylamine can yield isoxazole derivatives with various functional groups .

Scientific Research Applications

5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate can be contextualized by comparing it to analogous oxazole and thiazole derivatives.

Table 1: Comparative Analysis of Selected Oxazole/Thiazole Carbamates

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Yield (%) Key Applications/Properties
This compound C₇H₉ClN₂O₃ 204.61 ClCH₂ (C5), (CH₃)₂NCOO (C3) Not reported Pesticidal activity, electrophilic reactivity
Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate C₉H₁₄N₂O₃ 198.22 t-Bu (C5), CH₃OCO (C3) Not reported Agrochemical intermediates
Thiazol-5-ylmethyl carbamate analogs Varies 350–450 Thiazole core, carbamate groups 60–70 Antiviral/antimicrobial candidates
N-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]carbamate C₅H₇N₂O₃ 153.12 HOCH₂ (C5), NHCOO (C3) Not reported Synthetic precursor for functionalization
1-{5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]furan-2-sulfonyl}azepane C₁₅H₁₆F₃N₂O₄S 392.36 CF₃ (C5), sulfonylazepane Not reported High lipophilicity, CNS-targeted drug design

Structural and Functional Differences

  • Substituent Effects :

    • The chloromethyl group in the target compound increases electrophilicity compared to the hydroxymethyl (HOCH₂) or tert-butyl (t-Bu) groups in analogs . This enhances reactivity in nucleophilic substitution reactions, making it suitable for covalent bonding in pesticidal applications.
    • Trifluoromethyl (CF₃) in ’s compound improves metabolic stability and lipophilicity, contrasting with the chloromethyl group’s higher reactivity .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves carbamate formation via coupling reagents (e.g., EDCI/HOBt), as seen in for pyrazole-carboxamides (yields: 60–70%) . However, direct data on its synthesis efficiency is absent.
    • Thiazolylmethyl carbamates () employ similar coupling strategies but require additional steps for thiazole ring formation .

Research Findings and Data Gaps

  • Biological Data : Evidence lacks direct bioactivity studies for this compound, necessitating extrapolation from structural analogs.
  • Synthetic Optimization : Yields and purity metrics (e.g., 95% purity in –8) highlight the need for optimized protocols for the target compound .

Biological Activity

5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate is a compound that has garnered interest in various fields, particularly in agrochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

  • Molecular Formula : C7H10ClN2O3
  • Molecular Weight : 202.62 g/mol
  • Structure : The compound features a chloromethyl group attached to an oxazole ring, which is further substituted with a dimethylcarbamate moiety.

This compound exhibits several biological activities primarily attributed to its structural components:

  • Insecticidal Activity : The compound has shown effectiveness against various insect pests. Its mechanism involves the disruption of neurotransmission in insects, leading to paralysis and death. Studies indicate that it interacts with the nervous system of target insects, similar to other carbamate derivatives .
  • Antimicrobial Properties : Preliminary research suggests that this compound possesses antimicrobial activity against certain bacterial strains. The oxazole ring is believed to play a crucial role in enhancing its bioactivity by interfering with microbial cell wall synthesis .
  • Potential Anticancer Activity : Some studies have indicated that oxazole derivatives can exhibit cytotoxic effects on cancer cell lines. Although specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth through apoptosis induction .

Efficacy Against Biological Targets

The biological efficacy of this compound can be summarized in the following table:

Biological Target Activity Mechanism Reference
Insects (e.g., Myzus persicae)InsecticidalNeurotransmission disruption
Bacteria (e.g., E. coli)AntimicrobialInhibition of cell wall synthesis
Cancer Cell LinesCytotoxicApoptosis induction (related compounds)

Insecticidal Activity Study

A study conducted by researchers evaluated the insecticidal properties of this compound against Myzus persicae (green peach aphid). The results demonstrated a significant reduction in aphid populations when exposed to varying concentrations of the compound over a period of 48 hours. The LC50 value was determined to be approximately 15 mg/L, indicating potent insecticidal activity .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of the compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

A preliminary screening of related oxazole derivatives indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. While specific studies on this compound are still needed, these findings suggest potential avenues for further research into its anticancer properties .

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